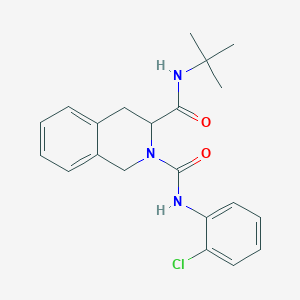
N~3~-(tert-butyl)-N~2~-(2-chlorophenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~-(tert-butyl)-N~2~-(2-chlorophenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide is a useful research compound. Its molecular formula is C21H24ClN3O2 and its molecular weight is 385.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N~3~-(tert-butyl)-N~2~-(2-chlorophenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide is a complex organic compound with notable biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C21H24ClN3O2
- Molecular Weight : 385.89 g/mol
- Key Functional Groups : The compound features a tert-butyl group and a 2-chlorophenyl moiety attached to an isoquinoline framework with two carboxamide groups, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps of organic reactions. Common methods include:
- Formation of Isoquinoline Skeleton : Using starting materials that allow for the construction of the isoquinoline framework.
- Introduction of Functional Groups : Subsequent reactions introduce the tert-butyl and 2-chlorophenyl groups.
- Final Carboxamide Formation : The final step involves the formation of the carboxamide groups through amide coupling reactions.
Antimalarial Properties
Research indicates that this compound exhibits significant activity against Plasmodium falciparum, the parasite responsible for malaria. It has been identified as a promising antimalarial candidate due to its ability to inhibit the growth of this parasite in vitro.
HIV Protease Inhibition
The compound has also been explored for its potential as an HIV protease inhibitor. Studies suggest that derivatives of this compound can effectively bind to the active site of the HIV protease enzyme, inhibiting its function and thus preventing viral replication.
The biological activity of this compound is attributed to its structural components that facilitate interaction with specific biological targets:
- Binding Affinity : The unique combination of functional groups enhances its binding affinity to targets such as enzymes involved in malaria and HIV replication.
- Inhibition Pathways : The compound's mechanism may involve competitive inhibition where it mimics substrates or cofactors necessary for enzyme activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Features |
|---|---|---|
| N~3~-(tert-butyl)-N~2~-(3-chlorophenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide | Structure | Similar structure but different chlorophenyl position; explored for similar biological activity. |
| 4-Aminoquinoline Derivatives | Structure | Known for antimalarial properties; shares the 4-amino group but lacks the isoquinoline structure. |
| 1H-Isoquinolin-1-one Derivatives | Structure | Contains isoquinoline but differs in functional groups; used in various medicinal applications. |
Case Studies and Research Findings
- Antimalarial Efficacy Study : A study demonstrated that this compound exhibited an IC50 value in the low micromolar range against Plasmodium falciparum cultures.
- HIV Protease Inhibition Assay : In vitro assays indicated that derivatives of this compound could reduce viral load significantly by inhibiting HIV protease activity.
特性
IUPAC Name |
3-N-tert-butyl-2-N-(2-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c1-21(2,3)24-19(26)18-12-14-8-4-5-9-15(14)13-25(18)20(27)23-17-11-7-6-10-16(17)22/h4-11,18H,12-13H2,1-3H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOKQOMTRKMMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














